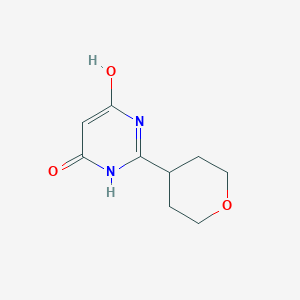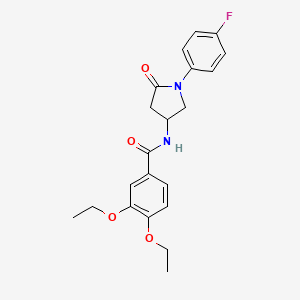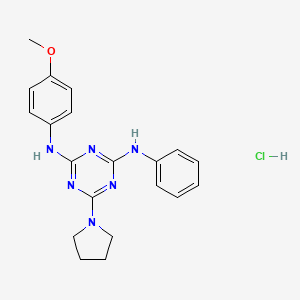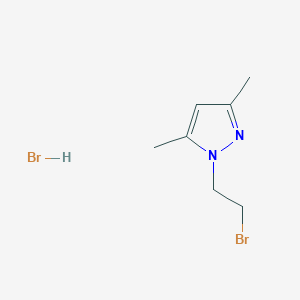
3-Phenyloxan-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyloxan-3-amine hydrochloride is a chemical compound with the CAS Number: 2377032-59-0 . It has a molecular weight of 213.71 . The compound is typically stored at room temperature and comes in a powder form . The IUPAC name for this compound is 3-phenyltetrahydro-2H-pyran-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Phenyloxan-3-amine hydrochloride is 1S/C11H15NO.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H . This code provides a standard way to encode the compound’s structure and formula using ASCII strings.
Chemical Reactions Analysis
While specific chemical reactions involving 3-Phenyloxan-3-amine hydrochloride are not available, amines in general can undergo a variety of reactions. They can react with strong acids to form ammonium salts . They can also undergo nucleophilic substitution reactions with halogenoalkanes .
Physical And Chemical Properties Analysis
3-Phenyloxan-3-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 213.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
科学的研究の応用
Green Chemistry Applications
3-Phenyloxan-3-amine hydrochloride has been explored as a building block in green chemistry, contributing to the synthesis of bio-based materials. For instance, phloretic acid, a phenolic compound related to the phenolation process which might involve compounds like 3-Phenyloxan-3-amine, has been used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, leading to almost 100% bio-based benzoxazine end-capped molecules. These developments pave the way for sustainable alternatives to conventional materials with broad applications in material science (Acerina Trejo-Machin et al., 2017).
Pharmaceutical Solubility Analysis
In the pharmaceutical sector, understanding the solubility of compounds like fluoxetine hydrochloride, which shares structural similarities with 3-Phenyloxan-3-amine hydrochloride, is crucial. Studies have utilized supercritical carbon dioxide to measure the solubility of fluoxetine hydrochloride, providing insights that could inform the design of pharmaceutical processes and equipment for efficient drug formulation and delivery (A. Hezave et al., 2013).
Material Science and Polymer Chemistry
Research has demonstrated the potential of 3-Phenyloxan-3-amine hydrochloride in the synthesis of novel materials. For example, amine-functionalized polymers have been synthesized for environmental applications, showcasing the ability of such compounds to enhance the properties of materials for specific uses like solid-phase microextraction of phenols from environmental samples (H. Bagheri et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
While specific future directions for 3-Phenyloxan-3-amine hydrochloride are not available, research in the field of amines is ongoing. For example, trace amine-associated receptor 1 (TAAR-1) modulators, which include amines, are being studied as potential treatments for schizophrenia . Another area of research involves the use of amine hydrochloride salts as bifunctional reagents for radical reactions .
特性
IUPAC Name |
3-phenyloxan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUQJLILUASZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)
![6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2837900.png)
![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)

![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)



